

preliminary pharmacokinetic profile of promethazine methylenedisalicylate

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Compound of Interest

Compound Name:

Promethazine
methylenedisalicylate

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Preliminary Pharmacokinetic Profile of Promethazine: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the pharmacokinetic profile of promethazine based on available scientific literature. It is important to note that specific pharmacokinetic data for **promethazine methylenedisalicylate** is not readily available in published research. The data presented herein is primarily derived from studies involving promethazine hydrochloride and other formulations. The salt form of a drug can influence its physicochemical properties, such as solubility and dissolution rate, which may, in turn, affect its pharmacokinetic profile, including absorption and bioavailability. Therefore, the information in this guide should be considered as a general reference for promethazine, and direct extrapolation to **promethazine methylenedisalicylate** should be made with caution.

Introduction

Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. It belongs to the phenothiazine class of drugs.[1][2] Despite its long history of clinical use, a detailed understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and for the development of new formulations. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion of promethazine to provide a preliminary pharmacokinetic profile for researchers, scientists, and drug development professionals.





Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of promethazine exhibit significant variability depending on the route of administration and the formulation used. The following tables summarize the key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Promethazine after Oral Administration

Formula tion	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/m L)	Bioavail ability (%)	Half-life (hr)	Referen ce(s)
Oral Syrup	50 mg	19.3	4.4	268 (AUC ₀₋₂₄)	25	16-19	[3][4]
Oral Tablets	50 mg	13.43 ± 10.92	2.00 ± 1.16	87.94 ± 81.02 (AUC ₀ -t)	-	5.88 ± 3.47	[5]
Oral Solution	50 mg	-	-	-	25	12-15	[6][7]

Table 2: Pharmacokinetic Parameters of Promethazine after Rectal Administration



Formula tion	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/m L)	Relative Bioavail ability (%)	Half-life (hr)	Referen ce(s)
Supposit ory (PEG base)	50 mg	-	-	-	No significan t differenc e from oral syrup	-	[8]
Supposit ory (Cocoa butter)	50 mg	Lower than PEG base	Longer than PEG base	Lower than PEG base	-	-	[8]
Supposit ory	50 mg	9.04	6.7-8.6	168 (AUC ₀₋₂₄)	70-97	16-19	[3][4]

Table 3: Pharmacokinetic Parameters of Promethazine after Parenteral Administration



Route	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/m L)	Volume of Distribu tion (L/kg)	Clearan ce (L/min)	Referen ce(s)
Intramus cular	50 mg	Higher than oral/recta I	Shorter than oral/recta	Significa ntly greater than oral/recta	-	-	[9]
Intraveno	-	-	-	-	30	1.14	[6][7]

Experimental Protocols

The pharmacokinetic data for promethazine has been primarily generated from clinical studies in healthy volunteers. A typical experimental protocol for such a study is outlined below.

Study Design

Most studies employ an open-label, randomized, crossover design to compare different formulations or routes of administration.[3][4][8] A washout period of at least five to nine days is typically implemented between treatment phases to ensure complete elimination of the drug from the body.[3][4]

Study Population

- Inclusion Criteria: Healthy adult male and/or female volunteers, typically between the ages of 18 and 45, with a body weight within 15% of the ideal range are included.[3][4] Participants undergo a thorough medical screening, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, serum chemistry, and urinalysis) to confirm their health status.[4]
- Exclusion Criteria: Subjects with a history of alcohol or drug abuse, tobacco use, or use of prescription or over-the-counter medications within a specified period before the study are



generally excluded.[4]

Drug Administration and Sample Collection

- Administration: Following an overnight fast, subjects receive a single dose of the promethazine formulation being studied.[4][5]
- Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at predetermined time points. A typical schedule includes a pre-dose sample and multiple samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[3][4]
- Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or colder) until analysis.[4]

Analytical Methodology: HPLC

The concentration of promethazine in plasma samples is most commonly determined using a validated high-performance liquid chromatography (HPLC) method.[3][4][6][10][11]

- Sample Preparation: Promethazine and an internal standard (e.g., triflupromazine) are extracted from the plasma using liquid-liquid extraction.[9]
- Chromatographic System:
 - Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.
 [11]
 - Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer) at a specific pH.
 [6][11]
 - Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[11]
- Detection:
 - Electrochemical Detector: This method offers high sensitivity, with a lower limit of quantification (LOQ) around 0.1 ng/mL.[10]

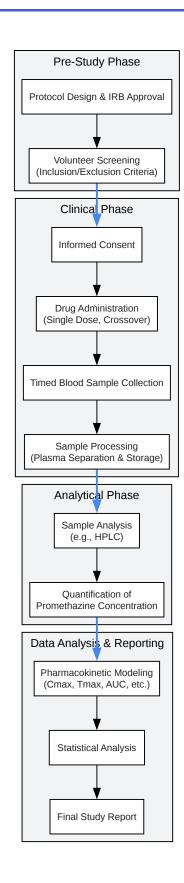


- UV Detector: Detection is also commonly performed using a UV detector set at a wavelength of approximately 250 nm.[5][11]
- Quantification: The concentration of promethazine is determined by comparing the peak area
 or peak height ratio of the drug to the internal standard against a standard calibration curve.
 [6]

Visualization of Key Processes Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for a drug like promethazine.





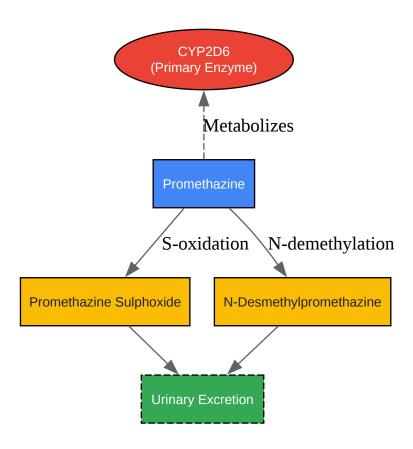
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Caption: Workflow of a typical clinical pharmacokinetic study.



Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism. The primary metabolic pathways and the key enzyme involved are depicted below.



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Caption: Metabolic pathway of promethazine.

Discussion of Pharmacokinetic Profile Absorption

Promethazine is well absorbed from the gastrointestinal tract after oral administration.[7] However, it undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces its systemic bioavailability to approximately 25%.[6][7] The rate and extent of absorption can be highly variable among individuals and are influenced by the formulation. For instance, oral syrups tend to be absorbed more rapidly, resulting in a higher Cmax and shorter Tmax compared to rectal suppositories.[3][4]



Distribution

Promethazine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (approximately 30 L/kg).[6][7] It is highly bound to plasma proteins (around 93%), mainly albumin.[7]

Metabolism

The metabolism of promethazine is extensive and occurs predominantly in the liver.[7] The main metabolic pathways are S-oxidation and N-demethylation.[3]

- Major Metabolites: The primary metabolites are promethazine sulphoxide and Ndesmethylpromethazine.[3]
- Key Enzyme: In vitro studies using human liver microsomes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the metabolism of promethazine.[12] This implies that the pharmacokinetic profile of promethazine may be affected by genetic polymorphisms in the CYP2D6 gene, as well as by co-administration of drugs that are inhibitors or inducers of this enzyme.[12][13]

Excretion

Less than 1% of a promethazine dose is excreted unchanged in the urine.[14] The metabolites, primarily promethazine sulfoxide and N-demethylpromethazine, are the main compounds eliminated via the urine.[3] The total body clearance of promethazine is high, which is consistent with its extensive metabolism.[6]

Conclusion

This technical guide provides a summary of the preliminary pharmacokinetic profile of promethazine based on data from its hydrochloride and other salt forms. Promethazine is characterized by good absorption but low oral bioavailability due to extensive first-pass metabolism, a large volume of distribution, and clearance that is almost entirely metabolic. The primary enzyme responsible for its metabolism is CYP2D6. Significant inter-individual variability in its pharmacokinetic parameters has been observed. Further studies are warranted to specifically characterize the pharmacokinetic profile of **promethazine methylenedisalicylate**



and to explore the full clinical implications of its metabolic pathway and potential for drug-drug interactions.

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